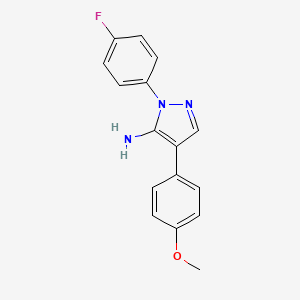![molecular formula C17H21N5O2 B12043731 8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 332904-88-8](/img/structure/B12043731.png)
8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with the molecular formula C17H21N5O2 and a molecular weight of 327.389 g/mol . This compound is part of the purine family and is known for its unique structure, which includes a benzyl(methyl)amino group and an isopropyl group attached to the purine core. It is used in various scientific research applications due to its potential biological activities.
Méthodes De Préparation
The synthesis of 8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-isopropyl-3-methylxanthine.
Benzylation: The first step involves the benzylation of the amino group using benzyl chloride in the presence of a base like sodium hydroxide.
Methylation: The next step is the methylation of the benzylated intermediate using methyl iodide.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of alternative reagents, solvents, and reaction conditions to improve efficiency.
Analyse Des Réactions Chimiques
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 8-[benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to purine receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is thought to influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
8-[Benzyl(methyl)amino]-7-isopropyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator.
PRL-8-53: A nootropic compound with a similar structure but different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and potential biological activities, which distinguish it from other purine derivatives.
Propriétés
Numéro CAS |
332904-88-8 |
|---|---|
Formule moléculaire |
C17H21N5O2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
8-[benzyl(methyl)amino]-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O2/c1-11(2)22-13-14(21(4)17(24)19-15(13)23)18-16(22)20(3)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,19,23,24) |
Clé InChI |
TVUTVDVOTQXZII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)
![1-Ethyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12043672.png)






![5-Bromo-2-[2-(diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B12043713.png)


![methyl 4-{[(4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B12043726.png)
